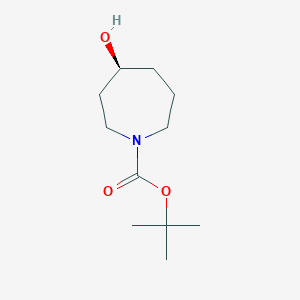
4-Aminonicotinaldehyde 2,2,2-trifluoroacetate
描述
4-Aminonicotinaldehyde 2,2,2-trifluoroacetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound is a derivative of 4-aminonicotinaldehyde and has a trifluoroacetic acid group attached to it.
作用机制
The mechanism of action of 4-Aminonicotinaldehyde 2,2,2-trifluoroacetate is not fully understood. However, it is believed to interact with metal ions in a specific manner, leading to the formation of a fluorescent complex. The exact nature of this interaction is still under investigation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Aminonicotinaldehyde 2,2,2-trifluoroacetate. However, it has been reported to exhibit low toxicity and is not expected to cause any significant harm to humans or animals.
实验室实验的优点和局限性
One of the main advantages of using 4-Aminonicotinaldehyde 2,2,2-trifluoroacetate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
For research include the development of new fluorescent probes and the synthesis of novel compounds using 4-Aminonicotinaldehyde 2,2,2-trifluoroacetate as a starting material.
科学研究应用
4-Aminonicotinaldehyde 2,2,2-trifluoroacetate has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a reagent for the synthesis of novel organic compounds. In addition, it has been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
属性
IUPAC Name |
4-aminopyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.C2HF3O2/c7-6-1-2-8-3-5(6)4-9;3-2(4,5)1(6)7/h1-4H,(H2,7,8);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBDXCULUSZTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminonicotinaldehyde 2,2,2-trifluoroacetate | |
CAS RN |
1187933-19-2 | |
| Record name | 3-Pyridinecarboxaldehyde, 4-amino-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzenesulfonamide](/img/structure/B3045976.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B3045977.png)




![Ethyl 7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3045986.png)
![Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl-](/img/structure/B3045988.png)
![5-Methoxy-1H-benzo[g]indole](/img/structure/B3045989.png)
![[4-(Cyclopentanesulfonyl)phenyl]boronic acid](/img/structure/B3045992.png)

